(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid
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Overview
Description
(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid is an organic compound that features a benzofuran ring fused to an amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid typically involves the construction of the benzofuran ring followed by the introduction of the amino acid moiety. One common method involves the cyclization of 2-hydroxyphenylacetic acid derivatives to form the benzofuran ring, followed by the addition of an amino group to the propanoic acid side chain. Reaction conditions often include the use of catalysts such as palladium or copper and solvents like dimethylformamide or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the amino acid side chain.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran and amino acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new antibiotics and antiviral agents due to its ability to interact with biological targets .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has been explored as a candidate for the treatment of neurological disorders and certain types of cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability .
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(1-benzofuran-2-yl)propanoic acid: Lacks the stereochemistry of the (3S) isomer.
3-amino-3-(1-benzothiophene-2-yl)propanoic acid: Contains a benzothiophene ring instead of a benzofuran ring.
3-amino-3-(1-indole-2-yl)propanoic acid: Contains an indole ring instead of a benzofuran ring.
Uniqueness
The (3S) stereochemistry of (3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid imparts unique biological activity and selectivity compared to its non-stereoisomeric counterparts.
Properties
Molecular Formula |
C11H11NO3 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c12-8(6-11(13)14)10-5-7-3-1-2-4-9(7)15-10/h1-5,8H,6,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
HWTGIYWDRQTQIT-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CC(=O)O)N |
Origin of Product |
United States |
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